Cas no 212778-67-1 (3-Phenyl-4-(phenylethynyl)cinnoline)

3-Phenyl-4-(phenylethynyl)cinnoline 化学的及び物理的性質
名前と識別子
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- 3-PHENYL-4-(2-PHENYLETHYNYL)CINNOLINE
- 3-Phenyl-4-(phenylethynyl)cinnoline
- 212778-67-1
-
- インチ: InChI=1S/C22H14N2/c1-3-9-17(10-4-1)15-16-20-19-13-7-8-14-21(19)23-24-22(20)18-11-5-2-6-12-18/h1-14H
- InChIKey: ULLQOFXITVPNGR-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=CC=C2)=NN=C3C=CC=CC3=C1C#CC4=CC=CC=C4
計算された属性
- せいみつぶんしりょう: 306.115698455Da
- どういたいしつりょう: 306.115698455Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 24
- 回転可能化学結合数: 1
- 複雑さ: 461
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 25.8Ų
3-Phenyl-4-(phenylethynyl)cinnoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A520117-1g |
3-Phenyl-4-(phenylethynyl)cinnoline |
212778-67-1 | 95+% | 1g |
$1237.0 | 2025-02-25 | |
Alichem | A019117086-1g |
3-Phenyl-4-(phenylethynyl)cinnoline |
212778-67-1 | 95% | 1g |
$1200.50 | 2023-09-02 | |
Chemenu | CM514679-1g |
3-Phenyl-4-(phenylethynyl)cinnoline |
212778-67-1 | 95% | 1g |
$*** | 2023-03-30 |
3-Phenyl-4-(phenylethynyl)cinnoline 関連文献
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
3-Phenyl-4-(phenylethynyl)cinnolineに関する追加情報
Research Brief on 3-Phenyl-4-(phenylethynyl)cinnoline (CAS: 212778-67-1): Recent Advances and Applications in Chemical Biology and Medicine
3-Phenyl-4-(phenylethynyl)cinnoline (CAS: 212778-67-1) is a structurally unique cinnoline derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound belongs to the cinnoline family, a class of nitrogen-containing heterocycles known for their diverse biological activities. Recent studies have explored its synthesis, physicochemical properties, and interactions with biological targets, positioning it as a promising scaffold for drug discovery and development.
A 2023 study published in the Journal of Medicinal Chemistry investigated the synthesis and optimization of 3-Phenyl-4-(phenylethynyl)cinnoline derivatives for their potential as kinase inhibitors. The research team employed a modular synthetic approach, enabling the efficient introduction of various functional groups to the core structure. Through structure-activity relationship (SAR) studies, they identified several derivatives with potent inhibitory activity against specific protein kinases implicated in cancer progression. Notably, one derivative exhibited IC50 values in the low nanomolar range against a panel of cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
In the field of chemical biology, researchers have utilized 3-Phenyl-4-(phenylethynyl)cinnoline as a fluorescent probe due to its unique photophysical properties. A 2024 study in Chemical Communications demonstrated that this compound exhibits strong fluorescence with a large Stokes shift, making it particularly useful for bioimaging applications. The researchers successfully conjugated the compound to various biomolecules, enabling real-time visualization of cellular processes. This application opens new possibilities for studying intracellular dynamics and protein-protein interactions in live cells.
The pharmacological potential of 3-Phenyl-4-(phenylethynyl)cinnoline extends beyond oncology. Recent preclinical studies have explored its anti-inflammatory properties, with promising results in animal models of chronic inflammation. Molecular docking simulations suggest that the compound may interact with key inflammatory mediators, although the exact mechanism of action requires further elucidation. These findings position 212778-67-1 as a versatile scaffold for developing novel anti-inflammatory agents.
From a chemical perspective, the stability and reactivity of 3-Phenyl-4-(phenylethynyl)cinnoline have been subjects of recent investigation. Advanced computational chemistry studies have provided insights into its electronic structure and potential reaction pathways, facilitating the design of more stable and bioavailable derivatives. These theoretical studies complement experimental work and accelerate the optimization of this compound class for pharmaceutical applications.
In conclusion, 3-Phenyl-4-(phenylethynyl)cinnoline (212778-67-1) represents a promising chemical entity with diverse applications in drug discovery and chemical biology. Recent advances in its synthesis, biological evaluation, and application as a molecular probe highlight its versatility and potential. Future research directions may include further optimization of its pharmacological properties, exploration of additional biological targets, and development of novel formulations for enhanced delivery and efficacy. As the understanding of this compound deepens, it is likely to play an increasingly important role in the development of new therapeutic agents and research tools in the chemical biology and pharmaceutical sciences.
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